(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of isomaltopentaose involves enzymatic synthesis using specific enzymes that catalyze the formation of the oligosaccharide from glucose or other sugar substrates. The reaction conditions typically include controlled temperature and pH to optimize enzyme activity and yield .
Industrial Production Methods
Industrial production of isomaltopentaose is carried out using bioreactors where the enzymatic reactions are scaled up. The process involves the use of immobilized enzymes to enhance stability and reusability. The product is then purified through filtration and chromatography techniques to obtain high-purity isomaltopentaose .
Chemical Reactions Analysis
Types of Reactions
Isomaltopentaose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of isomaltopentaose with modified functional groups, which can have different properties and applications .
Scientific Research Applications
Isomaltopentaose has a wide range of scientific research applications, including:
Chemistry: Used as a substrate in enzymatic studies and as a model compound for studying oligosaccharide synthesis.
Biology: Investigated for its prebiotic effects and its role in promoting beneficial gut microbiota.
Medicine: Explored for its potential in developing functional foods and nutraceuticals that support digestive health.
Industry: Used in the food industry as a low-calorie sweetener and as a functional ingredient in various food products
Mechanism of Action
The mechanism of action of isomaltopentaose involves its interaction with gut microbiota. It serves as a prebiotic, promoting the growth of beneficial bacteria in the gut. This interaction leads to improved gut health and overall well-being. The molecular targets include specific strains of beneficial bacteria that utilize isomaltopentaose as a carbon source .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to isomaltopentaose include:
- Isomaltotriose
- Isomaltohexaose
- Isomaltoheptaose
Comparison
Compared to these similar compounds, isomaltopentaose has a unique structure that provides specific functional properties. Its degree of polymerization and specific glycosidic linkages make it particularly effective as a prebiotic and functional food ingredient .
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Properties
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O26/c31-1-7(33)13(35)14(36)8(34)3-49-27-24(46)20(42)16(38)10(54-27)5-51-29-26(48)22(44)18(40)12(56-29)6-52-30-25(47)21(43)17(39)11(55-30)4-50-28-23(45)19(41)15(37)9(2-32)53-28/h1,7-30,32-48H,2-6H2/t7-,8+,9+,10+,11+,12+,13+,14+,15+,16+,17+,18+,19-,20-,21-,22-,23+,24+,25+,26+,27-,28-,29-,30-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSPNTPTSPNTHM-TVKCVLHLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O26 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
828.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6082-32-2 | |
Record name | Isomaltopentaose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006082322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISOMALTOPENTAOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F60KX4K20S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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